molecular formula C17H24N2O4 B10813860 3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B10813860
M. Wt: 320.4 g/mol
InChI Key: HLNUVJFYPBPCMF-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article reviews the current understanding of its biological activity, including its effects on key enzymes involved in neurotransmission and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3
  • Molecular Weight : 280.34 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the pathophysiology of Alzheimer's disease. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while BACE1 is involved in the production of amyloid-beta plaques that characterize Alzheimer's pathology.

Inhibitory Activity

Recent studies have reported the following IC50 values for AChE and BACE1 inhibition:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compound0.0569.01
Donepezil (reference)0.046-
Quercetin (reference)-4.89

These results suggest that the compound exhibits potent inhibitory activity against AChE, comparable to established drugs like donepezil, while also showing significant inhibition of BACE1.

Study on Enzyme Inhibition

A study published in PMC demonstrated that various benzamide derivatives, including this compound, were synthesized and tested for their inhibitory effects on AChE and BACE1. The findings indicated that this compound not only inhibited these enzymes effectively but also exhibited a unique binding mechanism that stabilizes the enzyme structure, reducing its flexibility and impeding its function .

Molecular Modeling Insights

Molecular docking studies have provided insights into how this compound interacts with AChE and BACE1. The analysis revealed specific hydrogen bonding patterns that differ from those observed with other known inhibitors, suggesting a novel mechanism of action that could be leveraged for drug design .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety profiles in preclinical studies. It is crucial to conduct thorough toxicological assessments to ensure safety for potential therapeutic use.

Future Directions

Further research is needed to explore:

  • In Vivo Efficacy : Animal models should be employed to assess the therapeutic potential of this compound in treating Alzheimer's disease.
  • Structure-Activity Relationship (SAR) : Detailed studies on how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential for evaluating efficacy and safety in humans.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C17H24N2O4/c1-12-4-6-19(7-5-12)16(20)11-18-17(21)13-8-14(22-2)10-15(9-13)23-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,21)

InChI Key

HLNUVJFYPBPCMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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